4-Aminophenylacetone
Overview
Description
4-Aminophenylacetone, also known as P2P or phenylacetone, is a precursor to the production of various drugs, including amphetamines and methamphetamine. Due to its use in the illicit drug trade, P2P is a highly regulated substance in many countries. However, it also has legitimate scientific research applications, particularly in the field of organic chemistry.
Scientific Research Applications
Photoinduced SN1 Reactions
4-Aminophenyl cations, generated by photolysis, react with enamines and silyl enol ethers to yield alpha-(4-aminophenyl) ketones, useful intermediates in organic synthesis. This process occurs under neutral conditions, offering an alternative to palladium-catalyzed arylation (Fraboni, Fagnoni, & Albini, 2003).
Alzheimer's Disease Research
4-Phenylbutyrate (4-PBA), a histone deacetylase inhibitor, has been shown to reverse spatial learning and memory deficits in Alzheimer's disease mouse models, without affecting β-amyloid burden. It may offer a novel treatment approach for Alzheimer's disease (Ricobaraza, Cuadrado‐Tejedor, Pérez-Mediavilla, Frechilla, Rı́o, & García-Osta, 2009).
Histone Deacetylase Inhibition in Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a selective histone deacetylase inhibitor showing promise as an anticancer drug due to its efficacy in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Chemical Modification in PEGylation
4-Acetylphenylalanine, a novel amino acid, has been investigated for its ability to react with polyethyleneglycol polymers, a key process in PEGylation used to enhance the properties of peptides. Studies showed no evidence of its incorporation into hepatocyte endogenous proteins (Maxwell, Ly, Brock, Dodge, Tirmenstein, & Calvano, 2017).
Glassy Carbon Electrode Modification
4-Aminobenzoic acid has been used to modify glassy carbon electrodes, enhancing electron transfer processes and paving the way for advanced electrochemical applications (Yang, Shen, Wang, Chen, Liu, & Dong, 2006).
Antibody Production and Immunoassays
The synthesis of 4-aminophenylacetic acid intermediates has facilitated the production of antibodies specific to Sudan dyes, enabling the development of immunoassays for detecting these dyes in food samples (Qi, Shan, Liu, Zhang, & Wang, 2012).
Properties
IUPAC Name |
1-(4-aminophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCQECJIGMFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472610 | |
Record name | 4-AMINOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62044-15-9 | |
Record name | 4-AMINOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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